molecular formula C10H9ClN2O B8705123 2-(chloromethyl)-6-methylquinazolin-4(3H)-one

2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Cat. No. B8705123
M. Wt: 208.64 g/mol
InChI Key: NRKPGIIZLIVWTA-UHFFFAOYSA-N
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Patent
US05387585

Procedure details

2. 114.1 g of 2-chloromethyl-6-methyl-3H-quina-zolin-4-one are dissolved in 1.11 of chloroform and 120 ml of N,N,4-trimethylaniline, treated with 53 ml of phosphorus oxychloride and heated at reflux temperature for 20 h. The reaction mixture is evaporated in a vacuum. The residue is dissolved in 1.0 l of ethyl acetate and washed in succession with 2N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution. The organic extracts are concentrated to about 0.51 in a vacuum. The mixture is left to crystallize at -25° C. overnight. The crystal slurry is filtered, the crystals are washed with ethyl acetate (-25° C.) and dried in a vacuum. 89.9 g of 4-chloro-2-(chloromethyl)-6-methylquinazoline of m.p. 111°-112° C. are obtained. A further 11.1 g of 4-chloro-2-(chloromethyl)-6-methylquinazoline of m.p. 114°-116° C. can be obtained from the mother liquor.
Quantity
114.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[NH:12][C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:14])[CH:9]=2)[N:4]=1.P(Cl)(Cl)([Cl:17])=O>C(Cl)(Cl)Cl.CN(C)C1C=CC(C)=CC=1>[Cl:17][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:14])[CH:9]=2)[N:4]=[C:3]([CH2:2][Cl:1])[N:12]=1

Inputs

Step One
Name
Quantity
114.1 g
Type
reactant
Smiles
ClCC1=NC2=CC=C(C=C2C(N1)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C1=CC=C(C=C1)C)C
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1.0 l of ethyl acetate
WASH
Type
WASH
Details
washed in succession with 2N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts are concentrated to about 0.51 in a vacuum
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to crystallize at -25° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystal slurry is filtered
WASH
Type
WASH
Details
the crystals are washed with ethyl acetate (-25° C.)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=C(C=C12)C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 89.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.